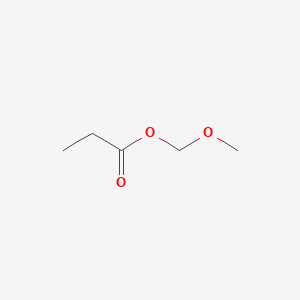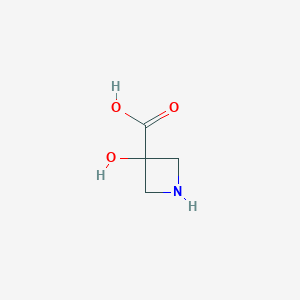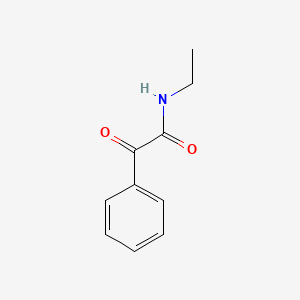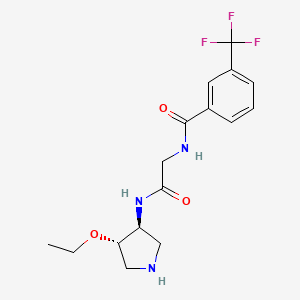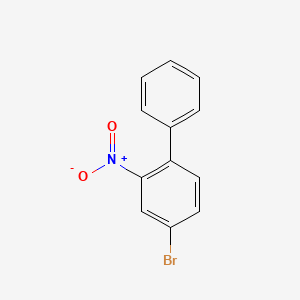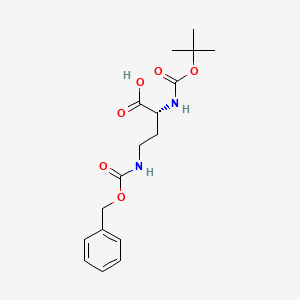methane CAS No. 70895-80-6](/img/structure/B3151300.png)
bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane
Vue d'ensemble
Description
The compound “bis4-(N,N-diethylamino)-2-methylphenylmethane” is a complex organic molecule. It is related to the class of compounds known as benzophenones . The molecule consists of two 4-(N,N-diethylamino)-2-methylphenyl groups attached to a central methane molecule .
Molecular Structure Analysis
The molecular structure of “bis4-(N,N-diethylamino)-2-methylphenylmethane” is complex due to the presence of multiple aromatic rings and amine groups . The molecule has a molecular weight of 324.4598 .Applications De Recherche Scientifique
Dental 3D Printing
Background: The dental industry has embraced 3D printing for creating customized dental prosthetics, implants, and orthodontic devices. Photopolymer resins play a crucial role in this process.
Application:4,4’-(P-tolylmethylene)bis(N,N-diethyl-3-methylaniline): , when added as a co-initiator to a binary photoinitiating system (camphorquinone-amine), enhances the degree of conversion (DC) in light-cured resins used for dental 3D printing . The increased DC results in improved mechanical properties and faster initial polymerization velocity. Thus, this compound contributes to more efficient photopolymerization systems in dental applications.
Organic Light-Emitting Diodes (OLEDs)
Background: OLEDs are widely used in displays, lighting, and optoelectronic devices due to their energy efficiency and flexibility.
Application: In OLEDs, 4,4’-(P-tolylmethylene)bis(N,N-diethyl-3-methylaniline) (TAPC) has been investigated. Interestingly, it exhibits negative magneto-conductance and magneto-electroluminescence effects . These unique properties can potentially enhance OLED performance and lead to innovative display technologies.
Chromophores for Nonlinear Optics
Background: Nonlinear optical materials are essential for frequency conversion, optical switching, and signal processing.
Application: The compound’s highly polarizable chromophore variants (A–F) based on the same bis(N,N-diethyl)aniline donor have been synthesized and studied . These chromophores show promise for applications in nonlinear optics, where their electronic properties can be harnessed for efficient frequency conversion and signal modulation.
Supramolecular Chemistry
Background: Supramolecular chemistry focuses on non-covalent interactions between molecules to create functional assemblies.
Application: The compound’s aromatic structure and substituents make it an interesting building block for supramolecular architectures. Researchers can explore its self-assembly behavior and design functional materials for drug delivery, catalysis, or sensing.
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that this compound is used in the field of materials science, particularly in the development of photopolymers .
Mode of Action
The compound acts as a co-initiator in a binary photoinitiating system, enhancing the degree of conversion (DC) of a light-cured resin . It’s involved in the process of hole transport in vapor-deposited films of the compound . The transport occurs by hopping in a manifold of states subject to both energetic (diagonal) and positional (off-diagonal) disorder .
Biochemical Pathways
It’s known that the compound plays a significant role in the photocurrent transients, the role of polymer dynamics on charge transport at temperatures above the glass transition temperature, and the spectroscopy of interfacial hole states .
Result of Action
The addition of bis4-(N,N-diethylamino)-2-methylphenylmethane to a binary photoinitiating system significantly enhances the degree of conversion (DC) values in a light-cured resin for dental 3D printing . This suggests that the compound could potentially become an efficient photoinitiator when combined with a camphorquinone–amine system .
Action Environment
The action of bis4-(N,N-diethylamino)-2-methylphenylmethane is influenced by environmental factors such as light and temperature . The compound’s hole transport properties have been investigated in vapor-deposited films of the compound over a wide range of fields and temperatures, which encompassed the glass transition temperature .
Propriétés
IUPAC Name |
4-[[4-(diethylamino)-2-methylphenyl]-(4-methylphenyl)methyl]-N,N-diethyl-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2/c1-8-31(9-2)26-16-18-28(23(6)20-26)30(25-14-12-22(5)13-15-25)29-19-17-27(21-24(29)7)32(10-3)11-4/h12-21,30H,8-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXZTIBAVBLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=C(C=C2)C)C3=C(C=C(C=C3)N(CC)CC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101338730 | |
| Record name | Bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane | |
CAS RN |
70895-80-6 | |
| Record name | Bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




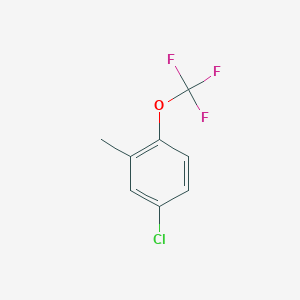
![1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B3151249.png)
